molecular formula C10H7F3N2O2 B444559 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 152418-52-5

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B444559
CAS No.: 152418-52-5
M. Wt: 244.17g/mol
InChI Key: RCYAMEKUNPRZAA-UHFFFAOYSA-N
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Description

2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound primarily for its role as a versatile synthetic intermediate. While detailed studies on its specific applications are limited in public literature, its close structural analog, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is well-documented as a key building block in the synthesis of active pharmaceutical ingredients. This related compound is a known precursor in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors . This suggests potential research applications for this compound in the exploration and development of novel therapeutic agents. Researchers are encouraged to investigate its utility in medicinal chemistry and drug discovery pipelines. Please refer to the product's Certificate of Analysis for specific technical data and ensure safe laboratory practices by consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAMEKUNPRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361142
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152418-52-5
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds at 25–30°C under inert nitrogen atmospheres to prevent oxidation of sensitive intermediates. Stoichiometric studies indicate a 1:1 molar ratio of 4-(trifluoromethoxy)aniline to cyanoacetic acid achieves optimal yields (82–85%). Excess EDC (1.2 equivalents) ensures complete activation of the carboxylic acid moiety, while triethylamine (0.5 equivalents) neutralizes generated HCl, preventing side reactions.

Table 1: Key Parameters for Carbodiimide-Mediated Synthesis

ParameterOptimal ValueImpact on Yield
Temperature25–30°C<30°C avoids cyano group hydrolysis
SolventEthyl acetateEnhances solubility of intermediates
Reaction Time6–8 hoursProlonged duration reduces purity
EDC Equivalents1.2Maximizes activation efficiency

Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethyl acetate to remove unreacted starting materials. Recrystallization in a 3:1 ethyl acetate/hexane mixture raises purity to >98%.

Alternative routes involve nucleophilic substitution reactions on halogenated precursors. For instance, Patent EP0152360A2 describes the synthesis of related 2-cyano-benzimidazole derivatives via substitution of 2-chloro-4-(trifluoromethoxy)phenylacetamide with cyanide ions. While not directly applied to the target compound, this methodology offers insights into optimizing cyano group introduction.

Mechanism and Limitations

The reaction employs sodium cyanide (1.5 equivalents) in dimethyl sulfoxide (DMSO) at 80°C. The polar aprotic solvent stabilizes the transition state, facilitating nucleophilic attack on the chloro-substituted intermediate. However, competing hydrolysis of the cyano group at elevated temperatures limits yields to 65–70%.

Table 2: Comparative Analysis of Substitution Methods

MethodYield (%)Purity (%)Key Challenge
Carbodiimide Coupling8598High reagent cost
Nucleophilic Substitution7092Cyanide handling risks

Recent innovations propose one-pot strategies combining amide bond formation and cyano group introduction. A representative protocol involves:

  • Acetylation : Reacting 4-(trifluoromethoxy)aniline with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C.

  • Cyanation : Treating the intermediate with potassium cyanide (KCN) in the presence of 18-crown-6 ether to enhance nucleophilicity.

This method reduces purification steps but requires precise temperature control (-10°C during cyanation) to prevent side product formation. Yields reach 75% with 95% purity after aqueous workup.

Purification and Analytical Characterization

Critical to industrial adoption is the removal of genotoxic impurities such as residual 4-(trifluoromethoxy)aniline. Patent WO2017103942A1 advocates tandem recrystallization and activated carbon treatment, reducing impurity levels to <0.1%.

Analytical Data

  • Melting Point : 145–147°C

  • HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water mobile phase)

  • Spectroscopic Confirmation :

    • IR (KBr) : 2250 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (amide C=O)

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 3.85 (s, 2H)

Scalability and Industrial Feasibility

The carbodiimide-mediated route demonstrates superior scalability, with pilot-scale batches (50 kg) achieving consistent yields (83±2%). Key considerations include:

  • Solvent Recovery : Distillation reclaims >90% ethyl acetate for reuse.

  • Waste Management : Neutralization of EDC byproducts with aqueous NaOH minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones, leading to the formation of heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).

    Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyanoacetamides.

    Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyano group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target protein.

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron withdrawal than chloro (-Cl) or cyano (-CN) groups, enhancing electrophilicity and reactivity in coupling reactions .
  • Lipophilicity : Trifluoromethoxy and trifluoromethyl groups increase logP values, improving membrane permeability compared to chloro or ester derivatives .

Pharmacological Profiles

  • Target Compound : Demonstrates agonist activity on TPC2, promoting lysosomal Ca²⁺ release and autophagy, relevant in neurodegenerative diseases .
  • N-Phenylacetamide Sulphonamides: Exhibit analgesic activity (e.g., compound 35, ED₅₀ = 15 mg/kg) via COX-2 inhibition .

Physicochemical Properties

Property This compound 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide N-(4-Chlorophenyl)-2-cyanoacetamide
Molecular Weight (g/mol) 260.2 242.2 208.6
Melting Point (°C) 250–252 Not reported 145–148
logP (Predicted) 2.8 3.1 1.9
Solubility (mg/mL in DMSO) >50 >50 >50

Notable Trends:

  • Higher molecular weight and logP in trifluoromethoxy derivatives correlate with improved blood-brain barrier penetration .
  • Chloro-substituted analogues exhibit lower melting points, indicating reduced crystallinity .

Biological Activity

2-Cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyano group and a trifluoromethoxy substituent on the phenyl ring, has shown promise in various biological assays, particularly in antimicrobial and anticancer activities.

  • Molecular Formula : C₁₀H₇F₃N₂O
  • Molecular Weight : 228.17 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : Approximately 196°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The evaluation was conducted using a turbidimetric method, which measures the growth of microorganisms in liquid culture.

Microbial Strain Activity Method Used
Staphylococcus aureusEffectiveTurbidimetric
Escherichia coliEffectiveTurbidimetric
Candida albicansModerateTurbidimetric

Anticancer Activity

The compound was also tested for its anticancer properties against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that it possesses cytotoxic effects, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) Assay Method
MCF715.2SRB Assay

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. SAR studies indicate that the trifluoromethoxy group enhances the compound's potency by increasing lipophilicity and improving binding affinity to biological targets. Electron-withdrawing groups like trifluoromethoxy are preferred over electron-donating groups, which aligns with findings from related compounds.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The presence of the cyano group may facilitate interactions with nucleophiles within these biological targets.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results demonstrated that it retained activity against strains resistant to common antibiotics, indicating its potential as an alternative therapeutic agent.
  • In Vivo Anticancer Studies : Preliminary animal model studies showed that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer, supporting its further development as an anticancer drug candidate.

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide, and how do reaction conditions impact yield?

  • Answer : The compound is typically synthesized via a substitution-condensation sequence. A primary route involves: (i) Substitution of 4-(trifluoromethoxy)aniline with cyanoacetic acid under acidic or alkaline conditions. (ii) Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:cyanoacetic acid) significantly affect yield.
  • Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

  • Answer : A multi-technique approach is used: (i) 1H/13C NMR : Assigns aromatic protons (δ 7.6–8.1 ppm) and the trifluoromethoxy group (δ 4.3 ppm for –OCF3). (ii) FT-IR : Confirms the cyano group (C≡N stretch at ~2250 cm⁻¹) and amide carbonyl (C=O at ~1680 cm⁻¹). (iii) Mass Spectrometry : ESI-MS ([M+H]+ at m/z 259.1) validates molecular weight.
  • Note : X-ray crystallography may resolve π-stacking interactions in the solid state .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer : Initial screens focus on: (i) Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7). (ii) Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination). (iii) Antimicrobial Activity : Broth microdilution for MIC (Minimum Inhibitory Concentration) against Gram+/Gram– bacteria.
  • Critical Parameter : Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence electronic properties and binding affinity in target proteins?

  • Answer : The –OCF3 group enhances lipophilicity (logP ~2.5) and metabolic stability. Computational studies (DFT, docking) reveal: (i) Electron-Withdrawing Effect : Polarizes the phenyl ring, increasing electrophilicity at the cyano group. (ii) Binding Interactions : Forms halogen-like bonds with hydrophobic pockets (e.g., in TPC2 ion channels, as shown in Figure 19 of ).
  • Method : Compare analogues (e.g., –OCH3 vs. –OCF3) via SAR studies .

Q. What mechanistic insights explain contradictory cytotoxicity results across cell lines?

  • Answer : Discrepancies arise from: (i) Metabolic Activation : Cyano hydrolysis to carboxylic acid in certain cell lines (e.g., liver-derived HepG2). (ii) ABC Transporter Efflux : Overexpression of P-glycoprotein in resistant lines (e.g., Caco-2).
  • Experimental Design : Use LC-MS to track metabolite profiles and siRNA knockdowns to validate transporter roles .

Q. How can regioselective functionalization of the acetamide core be achieved for derivatization?

  • Answer : Strategies include: (i) Nucleophilic Substitution : Replace the cyano group with thiols or amines under basic conditions. (ii) Cross-Coupling : Suzuki-Miyaura reactions with boronic acids at the para position of the phenyl ring.
  • Optimization : Catalytic systems (Pd/Cu) and ligand selection (e.g., XPhos) improve yields (>70%) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Substitution-condensationFlow chemistry for scalability
Characterization NMR, IR, melting pointX-ray crystallography, HRMS
Biological Assays MTT, MICCRISPR-Cas9 gene editing, SPR
Data Analysis IC50 calculationMolecular dynamics simulations

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
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2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

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